molecular formula C8H17N3O B8291992 2-Amino-5-diethylaminomethyl-2-oxazoline

2-Amino-5-diethylaminomethyl-2-oxazoline

Cat. No. B8291992
M. Wt: 171.24 g/mol
InChI Key: HDKUYXCATUXZQK-UHFFFAOYSA-N
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Patent
US04497812

Procedure details

0.2 Mole of the 1-diethylamino-2,3-epoxypropane thus prepared is added, drop by drop, to 12.8 g of the cyanamide monosodium derivative dissolved in 200 cc of anhydrous methanol with vigorous stirring. After 15 hours of stirring at ambient temperature, the methanol is evaporated and the residue picked up with 300 cc of ether. The precipitate is eliminated by filtering. The ether phase is washed twice with 2 cc of water then dried on Na2SO4 after decanting. The ether is evaporated under low pressure. The resulting oily phase crystallizes after washing with boiling heptane. 2-Amino-5-diethylaminomethyl-2-oxazoline is thus obtained with a yield of 68%. It is purified by recrystallization in heptane.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:8][CH3:9])[CH2:4][CH:5]1[O:7][CH2:6]1)[CH3:2].[Na].[N:11]#[C:12][NH2:13]>CO>[NH2:11][C:12]1[O:7][CH:5]([CH2:4][N:3]([CH2:8][CH3:9])[CH2:1][CH3:2])[CH2:6][N:13]=1 |f:1.2,^1:9|

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(C)N(CC1CO1)CC
Step Two
Name
Quantity
12.8 g
Type
reactant
Smiles
[Na].N#CN
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 15 hours of stirring at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
the methanol is evaporated
FILTRATION
Type
FILTRATION
Details
by filtering
WASH
Type
WASH
Details
The ether phase is washed twice with 2 cc of water
CUSTOM
Type
CUSTOM
Details
then dried on Na2SO4
CUSTOM
Type
CUSTOM
Details
after decanting
CUSTOM
Type
CUSTOM
Details
The ether is evaporated under low pressure
CUSTOM
Type
CUSTOM
Details
The resulting oily phase crystallizes
WASH
Type
WASH
Details
after washing with boiling heptane

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
NC=1OC(CN1)CN(CC)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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